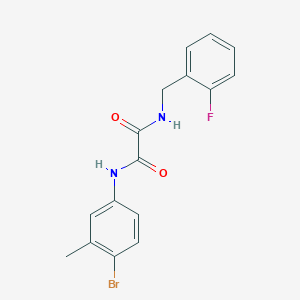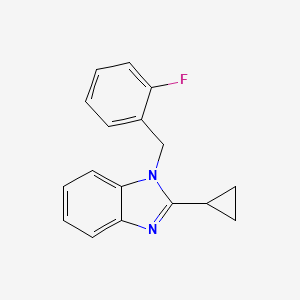![molecular formula C18H20N4O4 B4389185 N-allyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4389185.png)
N-allyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline
Übersicht
Beschreibung
N-allyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline, commonly known as Furanone, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Furanone is a synthetic molecule that has been synthesized using various methods and has been found to exhibit unique properties that make it an important compound for further research.
Wirkmechanismus
The mechanism of action of Furanone is not fully understood, but it is believed to act as an inhibitor of bacterial quorum sensing, which is a process by which bacteria communicate with each other and coordinate their behavior. Furanone has been found to disrupt this process, which can lead to the inhibition of bacterial growth and the prevention of biofilm formation.
Biochemical and Physiological Effects:
Furanone has been found to exhibit various biochemical and physiological effects, including the inhibition of bacterial quorum sensing, the prevention of biofilm formation, and the inhibition of bacterial growth. Furanone has also been found to exhibit antioxidant and anti-inflammatory properties, which make it an important compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
Furanone has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its unique properties. However, Furanone also has some limitations, including its toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on Furanone, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the study of its potential environmental applications. Additionally, further research is needed to fully understand the mechanism of action of Furanone and its potential side effects.
Conclusion:
In conclusion, Furanone is a synthetic molecule that has been extensively studied for its potential applications in various fields of scientific research. Furanone has been found to exhibit unique properties that make it an important compound for further research, and there are several future directions for the research on Furanone. Further research is needed to fully understand the mechanism of action of Furanone and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Furanone has been extensively studied for its potential applications in various fields of scientific research, including drug discovery, materials science, and environmental science. Furanone has been found to exhibit unique properties that make it an important compound for further research.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[4-nitro-3-(prop-2-enylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-2-7-19-15-13-14(5-6-16(15)22(24)25)20-8-10-21(11-9-20)18(23)17-4-3-12-26-17/h2-6,12-13,19H,1,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGKFZFWTNULIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-dimethyl-6-nitro-7-[(2-thienylmethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4389113.png)


![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4389145.png)
![methyl 5-[(diphenylacetyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4389151.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4389169.png)
![N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4389176.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4389177.png)
![4-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-3-nitrobenzamide](/img/structure/B4389180.png)
![4-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4389187.png)
![5-(4-nitrophenyl)-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4389200.png)
![phenyl {[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B4389204.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4389212.png)
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4389215.png)